

# Spectroscopic data (IR, MS) of 6-Amino-5-bromonicotinic acid

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## Compound of Interest

Compound Name: 6-Amino-5-bromonicotinic acid

Cat. No.: B066859

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An In-depth Technical Guide on the Spectroscopic Analysis of **6-Amino-5-bromonicotinic acid**

This technical guide offers a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for **6-Amino-5-bromonicotinic acid**. Intended for researchers, scientists, and professionals in drug development, this document provides detailed spectral characteristics, experimental protocols, and data interpretation for the compound with CAS number 180340-69-6.[\[1\]](#)

## Molecular Structure and Properties

**6-Amino-5-bromonicotinic acid** is a substituted pyridine derivative. Its structure incorporates several key functional groups that give rise to characteristic spectroscopic signals: an amino group (-NH<sub>2</sub>), a carboxylic acid group (-COOH), a bromine atom (-Br), and a pyridine ring.

- Molecular Formula: C<sub>6</sub>H<sub>5</sub>BrN<sub>2</sub>O<sub>2</sub>[\[1\]](#)
- Molecular Weight: 217.02 g/mol [\[1\]](#)

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of **6-Amino-5-bromonicotinic acid** is characterized by absorption bands corresponding to the vibrations of its constituent groups.

## IR Spectral Data

The following table summarizes the expected IR absorption bands based on the compound's structure.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Assignment
3400 - 3200	Strong, Broad	O-H stretching (from carboxylic acid) and N-H stretching (from amine group)
3100 - 3000	Medium	Aromatic C-H stretching (pyridine ring)[2]
1710 - 1680	Strong	C=O stretching (carbonyl from carboxylic acid)
1620 - 1580	Medium	N-H bending (amine group) and C=C/C=N stretching (pyridine ring)[2]
1400 - 1300	Medium	O-H bending (carboxylic acid)
~1250	Medium	C-N stretching (aromatic amine)
~1100	Medium	C-Br stretching
900 - 675	Strong	Aromatic C-H out-of-plane bending

## Experimental Protocol: Fourier-Transform Infrared (FT-IR) Analysis

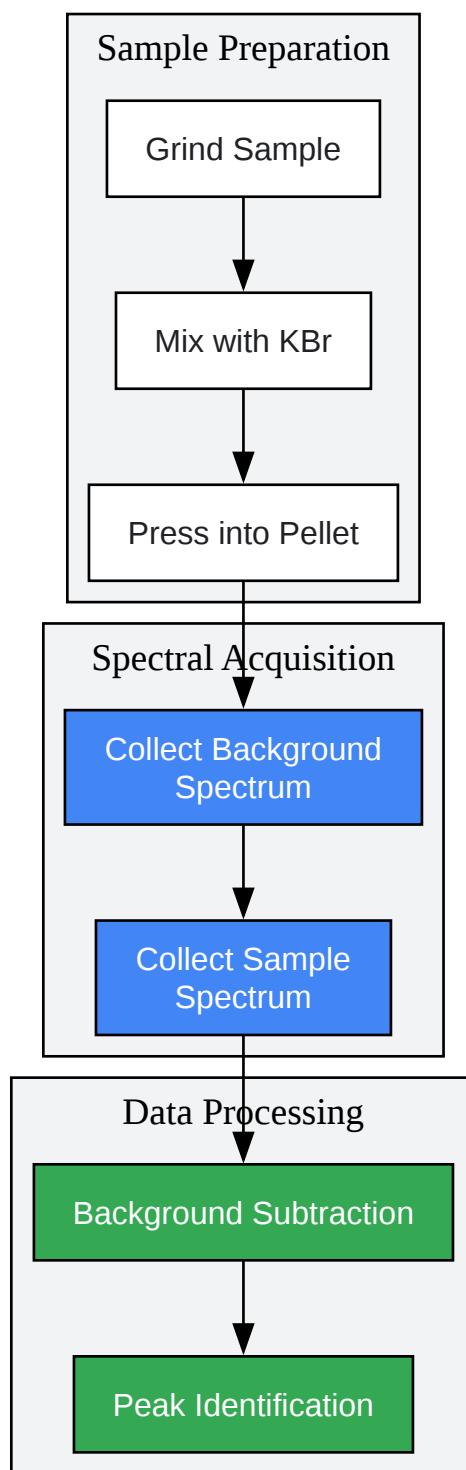
This protocol outlines a standard procedure for acquiring a high-quality FT-IR spectrum of a solid sample like **6-Amino-5-bromonicotinic acid** using the KBr pellet method.[3]

- Sample Preparation:

- Gently grind approximately 1-2 mg of the **6-Amino-5-bromonicotinic acid** sample in an agate mortar.
- Add 100-200 mg of dry, IR-grade Potassium Bromide (KBr).
- Thoroughly mix and grind the two components together until a fine, homogeneous powder is achieved to minimize IR radiation scattering.[3]

- Pellet Formation:
  - Transfer a portion of the mixture into the die of a pellet press.
  - Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.
- Spectral Acquisition:
  - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
  - First, acquire a background spectrum of the empty sample compartment to correct for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.[3]
  - Acquire the sample spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[3]
- Data Processing:
  - Perform a background subtraction on the sample spectrum.
  - Identify and label the significant absorption peaks.

## Visualization: FT-IR Experimental Workflow



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A flowchart illustrating the standard experimental workflow for FT-IR analysis using the KBr pellet method.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound.

## Mass Spectrometry Data

For **6-Amino-5-bromonicotinic acid**, the key feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.

m/z (Mass-to-Charge Ratio)	Relative Intensity	Interpretation
216	~100%	$[\text{M}]^+$ , Molecular ion with $^{79}\text{Br}$ isotope
218	~98%	$[\text{M}+2]^+$ , Molecular ion with $^{81}\text{Br}$ isotope
199 / 201	Variable	$[\text{M-OH}]^+$ , Fragment from loss of hydroxyl group
171 / 173	Variable	$[\text{M-COOH}]^+$ , Fragment from loss of carboxylic acid group
137	Variable	$[\text{M-Br}]^+$ , Fragment from loss of bromine atom

## Experimental Protocol: HPLC-MS/MS Analysis

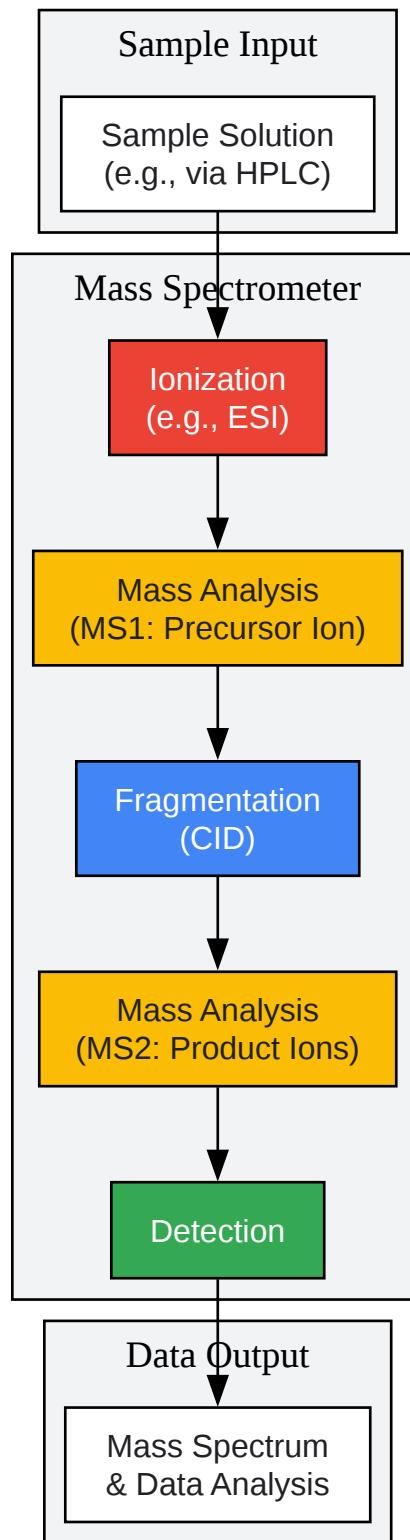
This protocol describes a general method for analyzing a non-volatile sample like **6-Amino-5-bromonicotinic acid** using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

- Sample Preparation:

- Dissolve a precise amount of the compound in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a known concentration.
- Filter the sample solution through a 0.22  $\mu\text{m}$  syringe filter to remove particulates.
- Chromatographic Separation (HPLC):
  - Inject the sample solution into the HPLC system.
  - Separate the analyte from impurities using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid). The goal is to ensure the pure compound enters the mass spectrometer.
- Ionization:
  - As the analyte elutes from the HPLC column, introduce it into the mass spectrometer's ion source.
  - Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules. ESI produces ions from the solution, often as protonated molecules  $[\text{M}+\text{H}]^+$ .<sup>[4]</sup>
- Mass Analysis (MS1):
  - In the first stage, scan a range of  $\text{m}/\text{z}$  values to detect the molecular ions ( $[\text{M}]^+$  or  $[\text{M}+\text{H}]^+$ ). For this compound, this would target the  $\text{m}/\text{z}$  217/219 region for the protonated form.
- Fragmentation (MS/MS):
  - Select the precursor molecular ion (e.g.,  $\text{m}/\text{z}$  217) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon).
  - This fragmentation process breaks the molecule into smaller, characteristic product ions.
- Detection and Data Analysis:
  - Detect the product ions in the second mass analyzer to generate the MS/MS spectrum.

- Analyze the fragmentation pattern to confirm the molecular structure.

# Visualization: Mass Spectrometry Analysis Workflow



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A generalized workflow for structural analysis using tandem mass spectrometry (MS/MS).

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- To cite this document: BenchChem. [Spectroscopic data (IR, MS) of 6-Amino-5-bromonicotinic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b066859#spectroscopic-data-ir-ms-of-6-amino-5-bromonicotinic-acid>]

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